molecular formula C11H13N3 B2788907 3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile CAS No. 146353-67-5

3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile

Cat. No.: B2788907
CAS No.: 146353-67-5
M. Wt: 187.246
InChI Key: BALZHIHEUOSEOU-UHFFFAOYSA-N
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Description

3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amine, the reaction can proceed through intermediate steps involving cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The exact methods can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring structures, such as:

Uniqueness

The uniqueness of 3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile lies in its specific ring structure and the presence of functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-10-9-5-3-1-2-4-8(9)7-14-11(10)13/h7H,1-5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALZHIHEUOSEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C(=C2CC1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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